TC-DAPK 6 is a selective inhibitor of Death-associated protein kinase 1 (DAPK1). DAPK1 is a calcium/calmodulin-regulated serine/threonine kinase implicated in various cellular processes, including apoptosis (programmed cell death), autophagy, and tumor suppression. While the precise roles of DAPK1 are complex and context-dependent, its dysregulation has been linked to several diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. Due to its involvement in these disease pathways, DAPK1 has emerged as a potential therapeutic target.
TC-DAPK 6 functions by directly inhibiting the activity of DAPK1. While the precise molecular interactions underlying its inhibitory action remain to be fully elucidated, studies suggest that TC-DAPK 6 competitively binds to the catalytic domain of DAPK1, hindering its ability to phosphorylate downstream targets.
In a study using a mouse model of LPS-induced ALI, pretreatment with TC-DAPK 6 demonstrated protective effects. Specifically, TC-DAPK 6 administration was associated with:
One study examined the effects of TC-DAPK 6 on toll-like receptor 4 (TLR4) signaling, a critical pathway involved in innate immunity and inflammation. The study demonstrated that TC-DAPK 6 could:
CAS No.: 76663-30-4
CAS No.: 14191-67-4
CAS No.: 65941-22-2
CAS No.: 63953-75-3
CAS No.: 480-09-1
CAS No.: